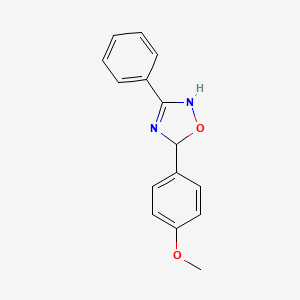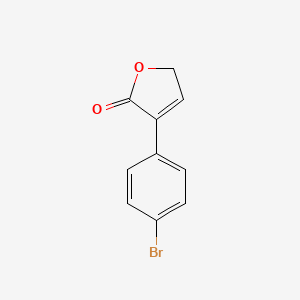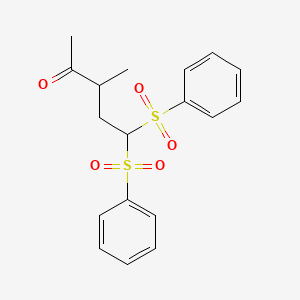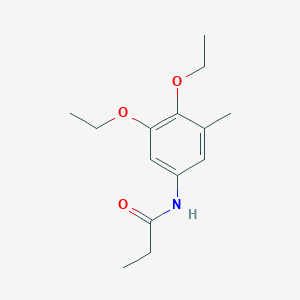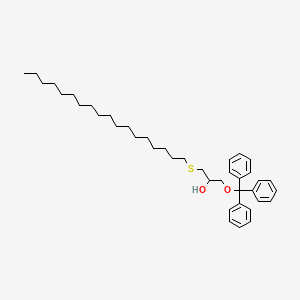
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL is a complex organic compound that features both a long alkyl chain and a triphenylmethoxy group. This compound is of interest due to its unique structural properties, which combine hydrophobic and hydrophilic elements, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL typically involves multiple steps:
Formation of the Octadecylsulfanyl Group: This step involves the reaction of octadecanethiol with an appropriate halide, such as 1-bromopropane, under basic conditions to form the octadecylsulfanyl group.
Introduction of the Triphenylmethoxy Group: The triphenylmethoxy group can be introduced by reacting triphenylmethanol with an appropriate alkyl halide in the presence of a base.
Final Coupling: The final step involves coupling the octadecylsulfanyl group with the triphenylmethoxy group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes.
Applications De Recherche Scientifique
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The long alkyl chain can insert into lipid membranes, while the triphenylmethoxy group can interact with various molecular targets, potentially disrupting or stabilizing biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Octadecylsulfanyl)-2-propanol: Similar structure but lacks the triphenylmethoxy group.
Triphenylmethanol: Contains the triphenylmethoxy group but lacks the octadecylsulfanyl group.
Octadecanethiol: Contains the long alkyl chain but lacks the hydroxyl and triphenylmethoxy groups.
Uniqueness
1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL is unique due to its combination of a long hydrophobic alkyl chain and a bulky hydrophilic triphenylmethoxy group, making it versatile for various applications in chemistry, biology, and industry.
Propriétés
| 91274-06-5 | |
Formule moléculaire |
C40H58O2S |
Poids moléculaire |
603.0 g/mol |
Nom IUPAC |
1-octadecylsulfanyl-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C40H58O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-43-35-39(41)34-42-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3 |
Clé InChI |
HFIOUYYDNCRKKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
